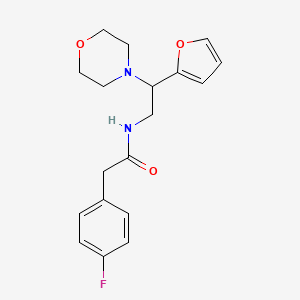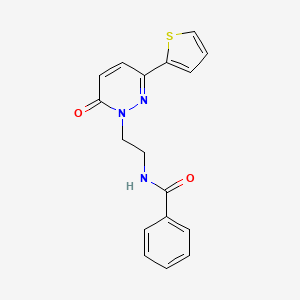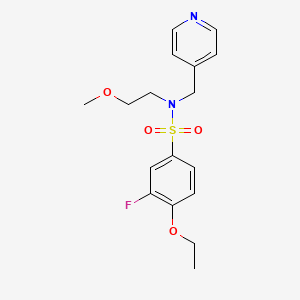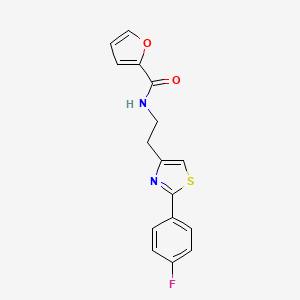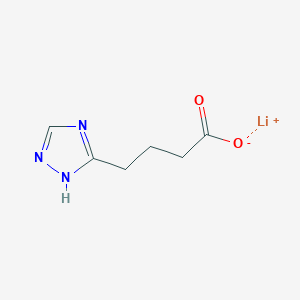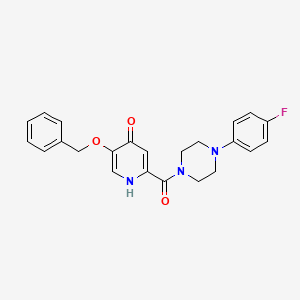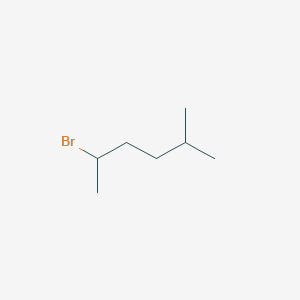
2-Bromo-5-methylhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-methylhexane is a chemical compound with the molecular formula C7H15Br . It has an average mass of 179.098 Da and a monoisotopic mass of 178.035706 Da .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-methylhexane consists of 7 carbon atoms, 15 hydrogen atoms, and 1 bromine atom . For a more detailed view of its structure, you may refer to resources from reputable chemical databases .Physical And Chemical Properties Analysis
2-Bromo-5-methylhexane has a molecular weight of 179.1 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available .Aplicaciones Científicas De Investigación
Cracking Mechanism and Catalysis
One significant application of compounds similar to 2-Bromo-5-methylhexane is in the field of catalysis, particularly in cracking mechanisms. For instance, the cracking of 2-methylhexane on USHY has been extensively studied, revealing key insights into the formation of various compounds, including hydrogen, paraffins, olefins, and aromatics (Bamwenda, Zhao, & Wojciechowski, 1994). This research is crucial for understanding the catalytic processes involved in the conversion of hydrocarbons.
Synthesis of Natural Product Building Blocks
Another vital application area is the synthesis of natural product building blocks. An example is the synthesis and chiral characterization of 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one, which is an intermediate in the synthesis of various natural products. Techniques such as vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and optical rotatory dispersion (ORD) have been used for this purpose (De Gussem et al., 2013).
Metabolism and Biodegradation Studies
Compounds structurally related to 2-Bromo-5-methylhexane, like 2-methylhexane, have been studied for their metabolism and biodegradation, particularly in relation to environmental impacts. For instance, research on Pseudomonas cells adapted to 2-methylhexane has provided insights into the primary attack on the C6 atom, suggesting preferred pathways for degradation (Thijsse & Linden, 2006).
Chemical Kinetics and Reaction Dynamics
The study of the elimination kinetics of secondary alkyl bromides, including 2-bromohexane, in the gas phase offers insights into the influence of electron-releasing effects of alkyl groups on overall elimination rates. Such studies are pivotal in understanding the reaction dynamics of similar brominated compounds (Chuchani, Martín, Rotinov, & Dominguez, 1990).
Catalytic Ramifications and Zeolite Research
Research on the catalytic ramifications of steam deactivation of Y zeolites, using 2-methylhexane as a model, has implications for understanding the acid strength modifications in catalysts and their impact on product selectivity. This is relevant for the catalytic cracking processes where brominated hexanes might be involved (Yaluris, Madon, & Dumesic, 1999).
Safety and Hazards
When handling 2-Bromo-5-methylhexane, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. In case of accidental ingestion or contact, seek immediate medical attention .
Propiedades
IUPAC Name |
2-bromo-5-methylhexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Br/c1-6(2)4-5-7(3)8/h6-7H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXWXUODAGCSPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

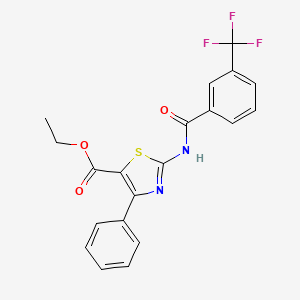
![7-(4-bromophenyl)-5-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2365869.png)
![N-cyclopentyl-4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2365870.png)
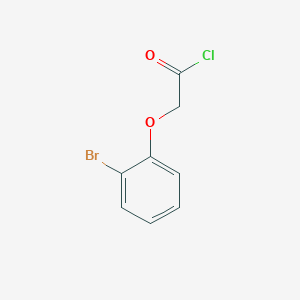
![7-chloro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2365873.png)
![2-(2-(3-Nitrophenyl)vinyl)benzo[D]1,3-oxazin-4-one](/img/structure/B2365875.png)

